molecular formula C9H18O4S B609249 m-PEG3-S-Acetyl CAS No. 857284-78-7

m-PEG3-S-Acetyl

Cat. No.: B609249
CAS No.: 857284-78-7
M. Wt: 222.3
InChI Key: DTUUOURANKYUBK-UHFFFAOYSA-N
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Description

m-PEG3-S-Acetyl: is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a polyethylene glycol chain with three ethylene glycol units and an acetyl-protected thiol group. The acetyl group can be deprotected to generate a free thiol group, which can then react with various functional groups, making it a versatile tool in chemical biology and pharmaceutical research .

Mechanism of Action

Target of Action

m-PEG3-S-Acetyl is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The this compound compound contains a sulfur-acetyl end group . This sulfur acetyl group can be deprotected to generate thiol groups . After the formation of the thiol group, it is able to react with maleimides, disulfides, haloacetamides, and other thiols . This interaction allows this compound to form a bridge between the E3 ubiquitin ligase and the target protein in the PROTAC molecule .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, this compound enables the selective degradation of specific proteins .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) linker in this compound is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially lead to therapeutic benefits.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the deprotection of the sulfur acetyl group and the subsequent formation of thiol groups . Additionally, factors such as the presence of other reactive species could influence the reaction of the thiol groups with maleimides, disulfides, haloacetamides, and other thiols .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-S-Acetyl typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: m-PEG3-S-Acetyl is used as a linker in the synthesis of complex molecules, including PROTACs, which are designed to target and degrade specific proteins within cells .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of targeted drug delivery systems .

Medicine: In medical research, this compound is utilized in the development of therapeutic agents that require precise targeting and controlled release. Its ability to form stable conjugates with proteins and peptides makes it valuable in drug development .

Industry: In the pharmaceutical industry, this compound is used in the production of drug delivery systems and bioconjugates. Its unique properties allow for the creation of more effective and targeted therapies .

Comparison with Similar Compounds

Uniqueness: m-PEG3-S-Acetyl is unique due to its specific chain length and acetyl-protected thiol group, which provides a balance between solubility and reactivity. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates, where precise control over the linker length and reactivity is crucial .

Properties

IUPAC Name

S-[2-[2-(2-methoxyethoxy)ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-9(10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUUOURANKYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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